An In-Depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4)
An In-Depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
4-Chloro-5-iodobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring vicinal amino groups and two different halogen atoms on the benzene ring, offers a versatile platform for the construction of complex heterocyclic scaffolds. The o-phenylenediamine moiety is a well-established precursor for a variety of important heterocycles, including benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry.[2][3] The presence of both chloro and iodo substituents provides orthogonal handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthesis route, expected reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and materials science.
Physicochemical and Spectral Properties
Detailed experimental data for 4-Chloro-5-iodobenzene-1,2-diamine is not extensively reported in publicly available literature. The following table summarizes the known information from suppliers and provides predicted data based on the analysis of structurally similar compounds.
| Property | Value | Source/Basis |
| IUPAC Name | 4-Chloro-5-iodobenzene-1,2-diamine | --- |
| CAS Number | 1219741-20-4 | [4] |
| Molecular Formula | C₆H₆ClIN₂ | [4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | Gray solid | [5] |
| Purity | ≥95% | [6] |
| Melting Point | 130-140 °C (Predicted) | Based on substituted diaminobenzenes[6][7] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in chloroform and ethyl acetate; insoluble in water (Predicted). | Based on substituted diaminobenzenes[6][7] |
| Density | Not available | --- |
Predicted Spectral Data
The following spectral characteristics are predicted based on the structure of 4-Chloro-5-iodobenzene-1,2-diamine and spectroscopic data of analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~6.9-7.1 ppm (s, 1H, Ar-H)
-
δ ~6.6-6.8 ppm (s, 1H, Ar-H)
-
δ ~4.5-5.5 ppm (br s, 4H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~140-145 ppm (C-NH₂)
-
δ ~135-140 ppm (C-NH₂)
-
δ ~120-125 ppm (C-Cl)
-
δ ~115-120 ppm (C-H)
-
δ ~110-115 ppm (C-H)
-
δ ~90-95 ppm (C-I)
IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching, two bands for symmetric and asymmetric)
-
1620-1580 (N-H bending)
-
1500-1400 (C=C aromatic stretching)
-
1100-1000 (C-Cl stretching)
-
~800 (C-H out-of-plane bending)
Mass Spectrometry (EI):
-
M⁺ at m/z 268 (with a characteristic isotopic pattern for one chlorine atom).
Proposed Synthesis
Step 1: Iodination of 4-Chloro-2-nitroaniline
The first step involves the electrophilic iodination of 4-chloro-2-nitroaniline to introduce the iodine atom at the position ortho to the amino group and meta to the nitro group, yielding 4-chloro-5-iodo-2-nitroaniline.
Reaction:
Figure 1: Iodination of 4-Chloro-2-nitroaniline.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
To this solution, add iodine (I₂, 0.5 equivalents) and sodium iodate (NaIO₃, 0.4 equivalents) portion-wise while maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford 4-chloro-5-iodo-2-nitroaniline.
Step 2: Reduction of 4-Chloro-5-iodo-2-nitroaniline
The final step is the reduction of the nitro group of 4-chloro-5-iodo-2-nitroaniline to an amino group to yield the target compound, 4-Chloro-5-iodobenzene-1,2-diamine.[11][12]
Reaction:
Figure 2: Reduction of the nitro intermediate.
Experimental Protocol:
-
Suspend 4-chloro-5-iodo-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-5-iodobenzene-1,2-diamine.
Reactivity and Synthetic Applications
The chemical reactivity of 4-Chloro-5-iodobenzene-1,2-diamine is dictated by its three key functional groups: the nucleophilic ortho-diamine, the chloro group, and the iodo group.
Reactions of the o-Phenylenediamine Moiety
The vicinal amino groups are nucleophilic and readily react with a variety of electrophiles to form heterocyclic compounds.[2][3][13][14] This is the most common and valuable transformation of o-phenylenediamines.
Formation of Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) yields 2-substituted benzimidazoles.
Figure 3: Benzimidazole synthesis.
Representative Protocol for Benzimidazole Synthesis:
-
Dissolve 4-Chloro-5-iodobenzene-1,2-diamine (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol or DMF.
-
Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent (e.g., sodium metabisulfite).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Formation of Quinoxalines: Reaction with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) affords substituted quinoxalines.
Reactions of the Halogen Substituents
The chloro and iodo groups on the aromatic ring are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-I and C-Cl bonds (the C-I bond being more reactive) allows for selective and sequential functionalization, further expanding the synthetic utility of this building block.
Potential Applications in Drug Discovery and Materials Science
Substituted o-phenylenediamines are key intermediates in the synthesis of a wide range of biologically active compounds. The resulting benzimidazoles, for instance, are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of halogen atoms can enhance the biological activity and pharmacokinetic properties of drug candidates.[15] Therefore, 4-Chloro-5-iodobenzene-1,2-diamine is a promising starting material for the discovery of novel therapeutic agents.
In materials science, halogenated aromatic compounds are used in the synthesis of organic electronic materials, polymers, and dyes. The ability to further functionalize the chloro and iodo groups allows for the tuning of the electronic and photophysical properties of the resulting materials.
Safety and Handling
4-Chloro-5-iodobenzene-1,2-diamine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][16][17][18]
-
Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
4-Chloro-5-iodobenzene-1,2-diamine is a highly functionalized building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. While detailed experimental data on its properties are limited, its structural features suggest a rich and versatile chemistry. The proposed synthesis provides a viable route for its preparation, and its expected reactivity opens up numerous possibilities for the creation of diverse and complex molecular architectures. As with all research chemicals, it should be handled with care, following appropriate safety protocols.
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